Rohinitib is a compound that has garnered attention in the field of medicinal chemistry and pharmacology. It is primarily classified as a small molecule inhibitor, with specific applications in the treatment of various diseases, particularly in oncology and inflammation. The compound's unique mechanism of action and its potential therapeutic benefits make it a subject of interest for researchers and pharmaceutical developers.
Rohinitib is synthesized through chemical processes that involve multiple steps, often starting from readily available precursors. Its development has been driven by the need for effective treatments for conditions that are currently difficult to manage with existing therapies.
Rohinitib belongs to a class of compounds known as kinase inhibitors. These compounds target specific enzymes involved in cellular signaling pathways, which are often dysregulated in cancer and other diseases. By inhibiting these kinases, Rohinitib can potentially disrupt tumor growth and inflammatory processes.
The synthesis of Rohinitib typically involves several key steps that can vary based on the specific synthetic route chosen. Common methods include:
The synthetic pathway may involve the use of reagents such as acids or bases to facilitate reactions, as well as solvents that optimize yield and purity. Reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired outcome.
The molecular structure of Rohinitib can be characterized by its specific arrangement of atoms and functional groups. It typically features a core structure that includes:
The molecular formula of Rohinitib is often represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The precise molecular weight and structural data can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Rohinitib participates in various chemical reactions that can be categorized into:
Understanding the reaction kinetics and mechanisms is crucial for optimizing synthesis routes and improving yield. Reaction conditions such as pH, temperature, and concentration play significant roles in determining the outcome of these reactions.
Rohinitib exerts its therapeutic effects primarily through inhibition of specific kinases involved in cell signaling pathways. The mechanism can be summarized as follows:
Studies have shown that Rohinitib effectively reduces tumor growth in various preclinical models by targeting specific kinases associated with tumorigenesis.
Rohinitib exhibits several notable physical properties:
Key chemical properties include:
Relevant data from stability studies indicate that Rohinitib maintains integrity under standard laboratory conditions but may require specific handling procedures to ensure efficacy.
Rohinitib has several promising applications in scientific research:
Rohinitib operates as a highly specific inhibitor of eukaryotic initiation factor 4A (eIF4A), the enzymatic core of the eukaryotic initiation factor 4F complex. Its mechanism centers on stabilizing a ternary complex wherein eIF4A becomes "clamped" to polypurine RNA sequences. This clamping occurs at the interface between eIF4A’s helicase domain and target mRNA, as revealed by X-ray crystallography studies of structurally analogous rocaglates. These studies demonstrate that Rohinitib’s cyclopenta[b]benzofuran core inserts into a hydrophobic pocket formed by conserved residues (e.g., Phe¹⁶³) in eIF4A, while its functional groups form critical hydrogen bonds with Gln¹⁹⁵. Simultaneously, the compound engages in π-stacking interactions with consecutive purine bases (adenine or guanine) in the RNA strand [3] [6].
A key structural distinction lies in Rohinitib’s conformational rigidification compared to natural rocaglates like rocaglamide A. Computational analyses indicate that Rohinitib’s scaffold is preorganized in an optimal geometry for simultaneous eIF4A and RNA engagement. This minimizes entropic penalties during binding, enhancing its affinity and inhibitory potency. The compound’s amidino modifications further stabilize the eIF4A-RNA complex by reinforcing electrostatic and van der Waals contacts at the protein-RNA interface, effectively locking eIF4A in a closed, ATP-bound conformation that impedes ribosomal scanning [6].
Table 1: Key Structural Interactions in Rohinitib-eIF4A-RNA Complex
Structural Element | Interaction Partner | Functional Consequence |
---|---|---|
Cyclopenta[b]benzofuran core | Hydrophobic pocket (Phe¹⁶³) | Anchors inhibitor to eIF4A |
C2-carboxamide moiety | Gln¹⁹⁵ side-chain (H-bond) | Stabilizes closed conformation of eIF4A |
Ring A/B system | Consecutive purine bases (π-stack) | Selectively engages polypurine RNA |
Amidino group | RNA phosphate backbone | Enhances RNA binding affinity |
Rohinitib exhibits pronounced selectivity for transcripts encoding oncoproteins characterized by complex 5′-untranslated regions with high guanine-cytosine content and extensive secondary structures. This selectivity arises from its RNA-clamping mechanism, which preferentially impacts mRNAs dependent on eIF4A-mediated unwinding. Among its critical targets is heat shock factor 1 (HSF1), a stress-responsive transcription factor constitutively activated in acute myeloid leukemia and other malignancies. Rohinitib disrupts HSF1-driven transcription by reducing HSF1-DNA binding and downregulating expression of HSF1-regulated genes (e.g., HSPA8 and HSPA1A). In primary acute myeloid leukemia cells, Rohinitib reduces HSPA8 mRNA levels by 70%, directly linking translation inhibition to HSF1 inactivation [1] [9].
Beyond HSF1, Rohinitib depletes short-lived oncoproteins involved in apoptosis evasion and proliferation. These include myeloid cell leukemia 1 (MCL-1), B-cell lymphoma 2 (BCL-2), and components of the phosphoinositide 3-kinase/mammalian target of rapamycin complex 1 signaling cascade. The compound’s efficacy is particularly pronounced in FLT3-internal tandem duplication mutant acute myeloid leukemia, where it reduces viability at low nanomolar concentrations (half maximal inhibitory concentration values: 4.7–8.8 nM). This selectivity stems from heightened eIF4A dependency in FLT3-internal tandem duplication cells, which exhibit elevated phospho-HSF1 (Ser³²⁶) and eIF4A1 transcript levels compared to other cancer types [4] [9].
Table 2: Key Oncogenic Targets Selectively Suppressed by Rohinitib
Target Category | Specific Elements | Functional Impact in Cancer |
---|---|---|
Transcription Factors | Heat shock factor 1 (HSF1) | Sustains proteostasis; enables cell survival |
Anti-apoptotic Proteins | BCL-2, MCL-1, BCL-XL | Evasion of programmed cell death |
Signaling Kinases | AKT, ERK, FLT3 | Drives proliferation and metabolic reprogramming |
Stress Response Mediators | HSP70 (HSPA8), HSP90 | Supports folding of oncoproteins |
Emerging evidence indicates Rohinitib’s activity extends beyond eIF4A to structurally related DEAD-box RNA helicases, notably DEAD-box helicase 3 X-linked. This helicase is overexpressed in leukemia stem cells and contributes to translation initiation of pro-survival mRNAs. Rohinitib impairs DEAD-box helicase 3 X-linked ATPase activity, disrupting its ability to remodel ribonucleoprotein complexes and initiate translation of transcripts critical for leukemia stem cell self-renewal. Genetic studies confirm that dual depletion of eukaryotic initiation factor 4A and DEAD-box helicase 3 X-linked produces synergistic lethality in acute myeloid leukemia progenitor cells, particularly those harboring FMS-like tyrosine kinase 3-internal tandem duplication mutations [2].
The compound’s efficacy against leukemia stem cells is demonstrated in patient-derived xenograft models, where Rohinitib significantly reduces the leukemia-initiating cell burden while sparing normal hematopoietic stem cells. This selectivity arises from leukemia stem cells’ heightened reliance on eukaryotic initiation factor 4A/DEAD-box helicase 3 X-linked-mediated translation for maintaining proteostasis and suppressing mitochondrial apoptosis pathways. Consequently, Rohinitib synergizes with FMS-like tyrosine kinase 3 inhibitors (e.g., sorafenib) in FMS-like tyrosine kinase 3-mutant acute myeloid leukemia, overcoming compensatory resistance mechanisms observed with single-agent FMS-like tyrosine kinase 3 inhibition [2] [9].
Unlike adenosine triphosphate-competitive helicase inhibitors, Rohinitib operates through a unique adenosine triphosphate-independent mechanism. It allosterically modulates eIF4A’s conformational dynamics without directly competing for the adenosine triphosphate-binding pocket. Biochemical assays reveal that Rohinitib stabilizes eIF4A in a rigid, RNA-bound state that is refractory to adenosine triphosphate hydrolysis, effectively trapping the helicase on target mRNAs. This prevents the cyclic adenosine triphosphate-dependent conformational changes essential for RNA unwinding [2] [3].
This adenosine triphosphate-independent action disrupts bioenergetic homeostasis in cancer cells. Rohinitib induces rapid depletion of adenosine triphosphate pools by impairing mitochondrial respiration and glycolysis—processes dependent on eIF4A-translated factors. Concomitantly, it elevates mitochondrial reactive oxygen species and reduces mitochondrial membrane potential, triggering oxidative stress. These effects are amplified in leukemia cells due to their heightened metabolic demands. The resulting bioenergetic crisis synergizes with translation repression to induce apoptosis, particularly when combined with agents like venetoclax or cytarabine, which further disrupt energy metabolism [8] [9].
Table 3: Bioenergetic Consequences of Rohinitib-Induced Helicase Inhibition
Bioenergetic Parameter | Change Induced by Rohinitib | Downstream Effect |
---|---|---|
Mitochondrial membrane potential | Reduced | Compromised oxidative phosphorylation |
Adenosine triphosphate synthesis | Impaired (respiration & glycolysis) | Energy crisis; disrupted anabolic processes |
Mitochondrial reactive oxygen species | Elevated | Oxidative damage; activation of stress pathways |
Tricarboxylic acid cycle intermediates | Depleted (e.g., citrate, α-KG) | Reduced biosynthetic precursor availability |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0